2,2-DIMETHYLBUTYRIC-D11 ACID
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Overview
Description
2,2-Dimethylbutyric-d11 Acid is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 2,2-dimethylbutyric acid, where the hydrogen atoms are replaced with deuterium (D), making it useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylbutyric-d11 Acid typically involves the deuteration of 2,2-dimethylbutyric acid. One common method includes the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium . The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are stringent to maintain the isotopic purity required for research applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylbutyric-d11 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethylbutyric-d11 Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2-Dimethylbutyric-d11 Acid involves its interaction with specific molecular targets. In biological systems, it can be used to trace metabolic pathways by replacing hydrogen atoms with deuterium, which can be detected using mass spectrometry. This helps in understanding the dynamics of biochemical reactions and the role of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbutyric Acid: The non-deuterated form, used in similar applications but without the isotopic labeling.
2-Methylbutyric Acid: A structurally similar compound with different chemical properties.
Isovaleric Acid: Another branched-chain fatty acid with distinct applications
Uniqueness
2,2-Dimethylbutyric-d11 Acid is unique due to its stable isotope labeling, which makes it invaluable in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various scientific studies .
Properties
CAS No. |
1219804-04-2 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
127.227 |
IUPAC Name |
3,3,4,4,4-pentadeuterio-2,2-bis(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)/i1D3,2D3,3D3,4D2 |
InChI Key |
VUAXHMVRKOTJKP-BIQBMNTRSA-N |
SMILES |
CCC(C)(C)C(=O)O |
Synonyms |
2,2-DIMETHYLBUTYRIC-D11 ACID |
Origin of Product |
United States |
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